Methyl 2-Acetylbenzo[b]thiophene-5-carboxylate
Description
Methyl 2-Acetylbenzo[b]thiophene-5-carboxylate is a heterocyclic compound featuring a benzo[b]thiophene core substituted with an acetyl group at position 2 and a methyl ester at position 3. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and materials science research. The acetyl group enhances reactivity in nucleophilic and electrophilic substitution reactions, while the ester group provides stability and solubility in organic solvents .
Properties
Molecular Formula |
C12H10O3S |
|---|---|
Molecular Weight |
234.27 g/mol |
IUPAC Name |
methyl 2-acetyl-1-benzothiophene-5-carboxylate |
InChI |
InChI=1S/C12H10O3S/c1-7(13)11-6-9-5-8(12(14)15-2)3-4-10(9)16-11/h3-6H,1-2H3 |
InChI Key |
DGAJQSMBOCJUHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(S1)C=CC(=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-Acetylbenzo[b]thiophene-5-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-acetylbenzo[b]thiophene with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-rich benzo[b]thiophene ring facilitates electrophilic aromatic substitution (EAS), particularly at the 3- and 4-positions. Additionally, the acetyl group undergoes nucleophilic attack under specific conditions:
-
Acetylation/Deacetylation : The acetyl group can be hydrolyzed to a hydroxyl group under acidic or basic conditions, enabling further derivatization.
-
Thiophene Ring Functionalization : Halogenation (e.g., bromination) occurs regioselectively at the 3-position of the thiophene ring, as demonstrated in related benzo[b]thiophene systems .
Cyclization Reactions
The compound serves as a precursor for fused heterocyclic systems:
-
Formation of Diazepinones : Reaction with (R)-tert-butyl (1-aminopropan-2-yl)carbamate under microwave irradiation yields benzo thieno[3,2-e] diazepin-5(2H)-one derivatives via Buchwald–Hartwig coupling (94% yield) .
-
Thieno[3,2-b]thiophene Synthesis : Condensation with methyl thioglycolate or 2-mercaptoacetone in the presence of K₂CO₃ leads to 2,5-disubstituted thieno[3,2-b]thiophenes .
Condensation Reactions
The acetyl group participates in condensations with nitrogen nucleophiles:
-
Hydrazone Formation : Reacts with hydrazines to form hydrazones, which can cyclize into pyrazole or isoxazole derivatives under acidic conditions .
-
Enamine Synthesis : Condensation with DMF-DMA generates enamine intermediates, which undergo oxidative cleavage with NaIO₄ to yield aldehydes for further cyclization .
Decarboxylative Functionalization
The methyl carboxylate group can be modified through decarboxylation or ester hydrolysis:
-
Ester Hydrolysis : Treatment with aqueous NaOH/MeOH under microwave irradiation (100°C, 2 h) converts the ester to a carboxylic acid, enabling metal-catalyzed cross-coupling reactions .
-
Halodecarboxylation : While not directly reported for this compound, related thiophene carboxylates undergo AgBr-mediated bromodecarboxylation to form aryl bromides .
Cross-Coupling Reactions
The thiophene ring participates in palladium-catalyzed couplings:
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | Biarylthiophene derivatives | 72–85% |
| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, 150°C | N-Aryl benzothiophene amides | 94% |
Mechanistic Insights
Scientific Research Applications
Methyl 2-Acetylbenzo[b]thiophene-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Methyl 2-Acetylbenzo[b]thiophene-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the acetyl and carboxylate groups can influence its binding affinity and specificity. The thiophene ring can participate in π-π interactions and hydrogen bonding, contributing to its overall activity .
Comparison with Similar Compounds
Key Structural and Functional Differences
The table below compares Methyl 2-Acetylbenzo[b]thiophene-5-carboxylate with analogous benzo[b]thiophene derivatives:
Critical Analysis of Divergent Evidence
- Synthesis Contradictions : describes NaBH₄-mediated reduction of 2-acetylbenzo[b]thiophene, which contrasts with the Friedel-Crafts acetylation required for the target compound. This highlights the need for tailored synthetic protocols based on substituent positions .
- Functional Group Priorities : While lists Methyl benzo[b]thiophene-5-carboxylate as a low-complexity analog, the acetyl group in the target compound significantly alters its electronic profile, justifying its specialized applications .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 2-Acetylbenzo[b]thiophene-5-carboxylate, and how are intermediates characterized?
- Methodological Answer : The Gewald reaction is a primary method for synthesizing thiophene derivatives like this compound. Ethyl cyanoacetate reacts with sulfur and ketones (e.g., acetoacetanilide) under basic conditions to form thiophene intermediates. For example, methyl esters are introduced via esterification of carboxylic acid intermediates . Purification often involves silica gel column chromatography with gradients of CH₂Cl₂/EtOAc (e.g., 10% EtOAC) . Characterization includes NMR (¹H/¹³C) for functional group confirmation, mass spectrometry (HRMS) for molecular weight validation, and melting point analysis for purity assessment .
Q. How is the crystal structure of this compound determined, and what structural insights are critical?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is used to resolve bond lengths, angles, and dihedral angles. For example, the thiophene ring typically shows planarity (r.m.s. deviation <0.06 Å), with substituents like acetyl groups causing slight distortions (e.g., 4.43° inclination between rings). Key parameters include C–S bond lengths (~1.71–1.74 Å) and C=O distances (~1.21 Å) . Hydrogen bonding (e.g., C–H···S/O interactions) and packing along crystallographic axes (e.g., b-axis) are analyzed to understand stability .
Advanced Research Questions
Q. How can low yields in cyclization steps during synthesis be addressed?
- Methodological Answer : Optimizing reaction conditions is critical. For instance, using potassium tert-butoxide as a base in 2-propanol improved cyclization efficiency in related compounds, though yields remained low (17%) due to side reactions . Alternatives include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
- Catalyst screening : Transition metals (e.g., Pd/C) may reduce activation energy.
- Temperature control : Slow addition of reagents at 0°C minimizes decomposition .
Q. How do discrepancies between experimental and computational structural data arise, and how are they resolved?
- Methodological Answer : Discrepancies in bond angles (e.g., C8–C9–C10 = 120.27° experimentally vs. 120° computationally) may stem from crystal packing forces or electron correlation effects in DFT calculations. Multi-technique validation (SCXRD, IR, and Hirshfeld surface analysis) resolves these. For example, C–H···O interactions observed in SCXRD but absent in gas-phase computations highlight environmental impacts .
Q. What strategies control regioselectivity during electrophilic substitution on the thiophene ring?
- Methodological Answer : Substituent electronic effects dominate. The acetyl group at position 2 is electron-withdrawing, directing electrophiles (e.g., nitration, halogenation) to position 4 or 5. For example, iodination under basic conditions selectively targets the α-position adjacent to the carbonyl group . Solvent polarity (e.g., HNO₃ in H₂SO₄) and temperature (0–5°C) further modulate selectivity .
Q. How do substituents influence the compound’s biological activity, and what assays validate these effects?
- Methodological Answer : The acetyl group enhances lipophilicity, improving membrane permeability, while the methyl ester increases metabolic stability. Biological assays include:
- Enzyme inhibition : IC₅₀ values measured via spectrophotometry (e.g., acetylcholinesterase inhibition at 204–211°C) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ = 10–50 µM) .
- Molecular docking : Simulations with target proteins (e.g., COX-2) assess binding affinity .
Contradictions and Resolutions in Literature
Q. Why do reported melting points vary for structurally similar derivatives?
- Methodological Answer : Variations (e.g., 103–105°C vs. 204–211°C) arise from polymorphism or impurities. Recrystallization from different solvents (e.g., CH₂Cl₂/hexane vs. EtOH) isolates distinct polymorphs. Purity is confirmed via HPLC (≥97% area) and DSC to detect phase transitions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
